4-((3,3-Difluoropiperidin-1-yl)sulfonyl)aniline
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Overview
Description
4-((3,3-Difluoropiperidin-1-yl)sulfonyl)aniline is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties. This compound features a piperidine ring substituted with two fluorine atoms and a sulfonyl group attached to an aniline moiety. The presence of fluorine atoms often enhances the biological activity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,3-Difluoropiperidin-1-yl)sulfonyl)aniline typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor® or other fluorinating agents.
Sulfonylation: The sulfonyl group is introduced by reacting the piperidine derivative with a sulfonyl chloride in the presence of a base.
Coupling with Aniline: The final step involves coupling the sulfonylated piperidine with aniline under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-((3,3-Difluoropiperidin-1-yl)sulfonyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups present in the molecule.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Halogenated or nitrated derivatives of the aniline moiety.
Scientific Research Applications
4-((3,3-Difluoropiperidin-1-yl)sulfonyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((3,3-Difluoropiperidin-1-yl)sulfonyl)aniline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The fluorine atoms may enhance the binding affinity and stability of the compound, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((3,3-Difluoropiperidin-1-yl)sulfonyl)phenol
- 4-((3,3-Difluoropiperidin-1-yl)sulfonyl)benzene
Uniqueness
4-((3,3-Difluoropiperidin-1-yl)sulfonyl)aniline is unique due to the presence of both the piperidine ring and the aniline moiety, which can confer distinct biological activities. The fluorine atoms further enhance its properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(3,3-difluoropiperidin-1-yl)sulfonylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O2S/c12-11(13)6-1-7-15(8-11)18(16,17)10-4-2-9(14)3-5-10/h2-5H,1,6-8,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZTTYLZONXMFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)N)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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